molecular formula C8H4BrClN2O2 B1405698 3-Bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylic acid CAS No. 1227955-02-3

3-Bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylic acid

Cat. No.: B1405698
CAS No.: 1227955-02-3
M. Wt: 275.48 g/mol
InChI Key: IWGAGFHKPBTMBI-UHFFFAOYSA-N
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Description

3-Bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylic acid is a heterocyclic organic compound with significant interest in the field of organic chemistry. This compound is known for its unique structure, which includes a bromine and chlorine atom attached to an imidazo[1,2-a]pyridine ring system. It has a molecular formula of C8H4BrClN2O2 and a molecular weight of 275.48 g/mol .

Preparation Methods

The synthesis of 3-Bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylic acid typically involves the reaction of α-bromoketones with 2-aminopyridines. One common method includes the use of ethyl acetate as a solvent and tert-butyl hydroperoxide (TBHP) as an oxidizing agent. The reaction proceeds via a one-pot tandem cyclization/bromination process, which does not require a base . This method is advantageous due to its mild reaction conditions and the ability to produce the compound in a single step.

Chemical Reactions Analysis

3-Bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include TBHP, iodine, and various bases and acids depending on the desired transformation. The major products formed from these reactions vary based on the specific conditions and reagents used.

Scientific Research Applications

3-Bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylic acid has several applications in scientific research:

Comparison with Similar Compounds

3-Bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylic acid can be compared with other imidazo[1,2-a]pyridine derivatives, such as:

The presence of both bromine and chlorine atoms in this compound makes it unique and versatile for various chemical transformations and applications.

Properties

IUPAC Name

3-bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrClN2O2/c9-7-6(8(13)14)11-5-3-1-2-4(10)12(5)7/h1-3H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWGAGFHKPBTMBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=C(N2C(=C1)Cl)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901201917
Record name 3-Bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901201917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227955-02-3
Record name 3-Bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1227955-02-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901201917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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